4-(Thiophen-2-yl)pyrrolidin-2-one
Overview
Description
4-(Thiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a thiophene group at the fourth position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidinone and thiophene moieties imparts unique chemical and physical properties to the molecule, making it a versatile building block for the synthesis of more complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-(Thiophen-2-yl)pyrrolidin-2-one involves the Horner–Wadsworth–Emmons reaction followed by reductive cyclization. The process typically starts with the reaction of a thiophene aldehyde with a phosphonate ester to form an α,β-unsaturated ester. This intermediate is then subjected to reductive cyclization to yield the desired pyrrolidinone .
Another method involves the cyclization of N-substituted piperidines through a domino process. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)pyrrolidin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the thiophene ring may facilitate binding to aromatic residues in proteins, while the pyrrolidinone moiety could interact with polar or charged groups.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: Lacks the thiophene substitution, resulting in different chemical properties and reactivity.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the pyrrolidinone moiety.
N-phenylpyrrolidin-2-one: Features a phenyl group instead of a thiophene group, leading to different biological activities.
Uniqueness
4-(Thiophen-2-yl)pyrrolidin-2-one is unique due to the combination of the pyrrolidinone and thiophene rings, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-thiophen-2-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVRTUBDHFZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457182 | |
Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88221-12-9 | |
Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.